molecular formula C4H2ClFN2 B6206574 2-chloro-6-fluoropyrazine CAS No. 33873-10-8

2-chloro-6-fluoropyrazine

Cat. No.: B6206574
CAS No.: 33873-10-8
M. Wt: 132.5
InChI Key:
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Description

2-chloro-6-fluoropyrazine: is a heterocyclic aromatic compound with the molecular formula C4H2ClFN2 . It is a derivative of pyrazine, where two hydrogen atoms are replaced by chlorine and fluorine atoms at the 2 and 6 positions, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Halogenation of Pyrazine: One common method involves the halogenation of pyrazine. Pyrazine can be treated with chlorine and fluorine sources under controlled conditions to selectively introduce chlorine and fluorine atoms at the desired positions.

    Cross-Coupling Reactions: Another method involves cross-coupling reactions using appropriate halogenated pyrazine precursors.

Industrial Production Methods: Industrial production methods typically involve scalable synthetic routes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow chemistry and automated synthesis to optimize reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Coupling Reactions: Palladium catalysts and appropriate ligands in the presence of base and solvent.

Major Products: The major products formed depend on the specific reaction and reagents used. For example, nucleophilic substitution with an amine would yield an aminopyrazine derivative .

Scientific Research Applications

Chemistry: 2-chloro-6-fluoropyrazine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex heterocyclic compounds and pharmaceuticals .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It has shown promise in the development of antimicrobial and anticancer agents .

Industry: In the materials science industry, this compound is used in the synthesis of advanced materials, including polymers and liquid crystals .

Mechanism of Action

The mechanism of action of 2-chloro-6-fluoropyrazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary based on the specific derivative and its intended use .

Comparison with Similar Compounds

  • 2-chloropyrazine
  • 6-fluoropyrazine
  • 2,6-dichloropyrazine
  • 2,6-difluoropyrazine

Uniqueness: 2-chloro-6-fluoropyrazine is unique due to the presence of both chlorine and fluorine atoms, which impart distinct electronic and steric properties. This dual substitution can influence the compound’s reactivity and interactions with other molecules, making it a valuable scaffold in various chemical and pharmaceutical applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-6-fluoropyrazine involves the chlorination of 2,6-difluoropyrazine followed by deprotection of the resulting intermediate.", "Starting Materials": [ "2,6-difluoropyrazine", "Chlorine gas", "Anhydrous aluminum chloride", "Anhydrous hydrogen chloride", "Methanol", "Diethyl ether" ], "Reaction": [ "Step 1: Chlorination of 2,6-difluoropyrazine with chlorine gas in the presence of anhydrous aluminum chloride as a catalyst to yield 2-chloro-6-difluoropyrazine.", "Step 2: Deprotection of 2-chloro-6-difluoropyrazine with anhydrous hydrogen chloride in methanol and diethyl ether to yield 2-chloro-6-fluoropyrazine." ] }

CAS No.

33873-10-8

Molecular Formula

C4H2ClFN2

Molecular Weight

132.5

Purity

95

Origin of Product

United States

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